Cas no 42883-79-4 (N-Methyl-N-phenylbutanamide)

N-Methyl-N-phenylbutanamide is a tertiary amide compound characterized by its butanamide backbone substituted with N-methyl and N-phenyl functional groups. This structure imparts distinct physicochemical properties, including moderate polarity and solubility in organic solvents, making it suitable for applications in organic synthesis and pharmaceutical intermediates. Its stability under standard conditions and well-defined reactivity profile facilitate its use in amidation and alkylation reactions. The compound’s molecular framework allows for further derivatization, offering versatility in fine chemical production. Analytical methods such as GC-MS or HPLC can reliably quantify its purity, ensuring consistency in research and industrial processes.
N-Methyl-N-phenylbutanamide structure
N-Methyl-N-phenylbutanamide structure
Product Name:N-Methyl-N-phenylbutanamide
CAS No:42883-79-4
MF:C11H15NO
MW:177.242902994156
CID:1063868
PubChem ID:221441
Update Time:2025-05-28

N-Methyl-N-phenylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-N-phenylbutanamide
    • N-Methyl-N-phenylbut
    • Butanamide,N-methyl-N-phenyl
    • Butyranilide,N-methyl
    • N-Methyl-butyranilid
    • N-methylbutyranilide
    • N-Methyl-N-phenylbutyramide
    • DB-309117
    • SCHEMBL3399855
    • NSC-6022
    • 42883-79-4
    • Butyranilide, N-methyl-
    • DTXSID70278097
    • Z31506333
    • NSC6022
    • AKOS008930770
    • Butanamide, N-methyl-N-phenyl-
    • Inchi: 1S/C11H15NO/c1-3-7-11(13)12(2)10-8-5-4-6-9-10/h4-6,8-9H,3,7H2,1-2H3
    • InChI Key: NGFPEEPVJGCERE-UHFFFAOYSA-N
    • SMILES: O=C(CCC)N(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 177.11500
  • Monoisotopic Mass: 177.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 20.3A^2

Experimental Properties

  • Density: 1.018
  • Boiling Point: 263.4°C at 760 mmHg
  • Flash Point: 109.4°C
  • Refractive Index: 1.538
  • PSA: 20.31000
  • LogP: 2.44950
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

N-Methyl-N-phenylbutanamide Security Information

N-Methyl-N-phenylbutanamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N-Methyl-N-phenylbutanamide Production Method

Additional information on N-Methyl-N-phenylbutanamide

Comprehensive Overview of N-Methyl-N-phenylbutanamide (CAS No. 42883-79-4): Properties, Applications, and Industry Insights

N-Methyl-N-phenylbutanamide (CAS No. 42883-79-4) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in industrial and research settings. This amide derivative, featuring a methyl group and a phenyl ring, has garnered attention due to its role as an intermediate in synthetic chemistry and material science. Its molecular formula, C11H15NO, and distinct properties make it a subject of interest for researchers exploring amide-based compounds and their functionalities.

In recent years, the demand for N-Methyl-N-phenylbutanamide has surged, driven by its utility in pharmaceuticals, agrochemicals, and specialty chemicals. Users frequently search for terms like "synthesis of N-Methyl-N-phenylbutanamide", "CAS 42883-79-4 applications", and "amide derivatives in organic chemistry", reflecting its relevance in both academic and industrial spheres. The compound’s stability and compatibility with various solvents also make it a preferred choice for high-performance material formulations.

From an environmental and sustainability perspective, N-Methyl-N-phenylbutanamide aligns with the growing focus on green chemistry. Researchers are investigating its potential in biodegradable polymers and low-toxicity formulations, addressing global concerns about chemical safety and ecological impact. This trend is evident in search queries such as "eco-friendly amide compounds" and "sustainable chemical intermediates", highlighting the compound’s evolving role in modern science.

The synthesis of N-Methyl-N-phenylbutanamide typically involves the reaction of butyryl chloride with N-methylaniline, a process optimized for high yield and purity. Analytical techniques like HPLC and NMR spectroscopy are employed to validate its structural integrity, ensuring compliance with industry standards. Such details are crucial for laboratories and manufacturers seeking high-purity chemical intermediates for advanced applications.

In the pharmaceutical sector, N-Methyl-N-phenylbutanamide serves as a precursor for active pharmaceutical ingredients (APIs), particularly in the development of central nervous system (CNS) drugs. Its molecular framework allows for modifications that enhance drug bioavailability, a topic frequently explored in queries like "amide compounds in drug design". Additionally, its role in flavor and fragrance industries underscores its multifunctional appeal.

As the chemical industry evolves, N-Methyl-N-phenylbutanamide continues to attract innovation. Recent studies focus on its catalytic applications and potential in nanomaterial synthesis, responding to trends like "smart materials" and "catalytic amidation". With stringent regulatory frameworks emphasizing safer chemicals, this compound’s low environmental persistence positions it favorably for future applications.

For researchers and industry professionals, understanding the physicochemical properties of N-Methyl-N-phenylbutanamide—such as melting point, solubility, and stability—is essential. Data sheets often highlight its compatibility with polar aprotic solvents, making it a versatile candidate for reactions requiring controlled conditions. Searches for "CAS 42883-79-4 safety data" and "handling amide derivatives" reflect this practical demand.

In conclusion, N-Methyl-N-phenylbutanamide (CAS No. 42883-79-4) exemplifies the intersection of innovation and utility in organic chemistry. Its applications span pharmaceuticals, materials science, and sustainable chemistry, aligning with contemporary search trends and industrial needs. As research advances, this compound is poised to play a pivotal role in developing next-generation chemical solutions.

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